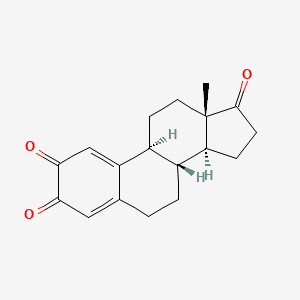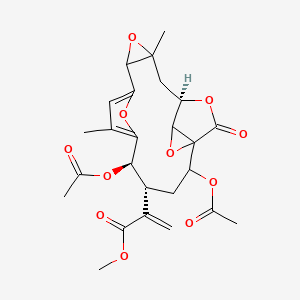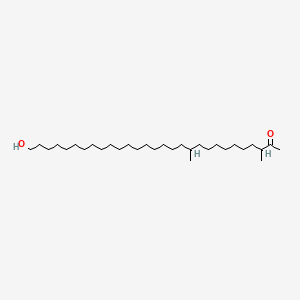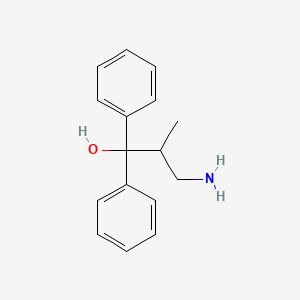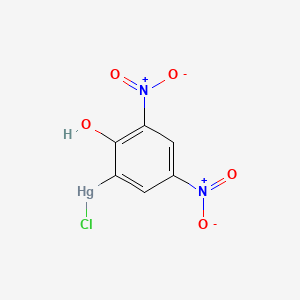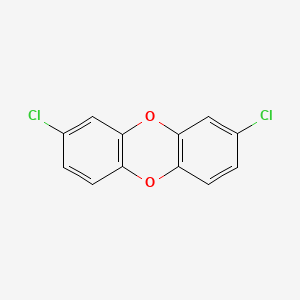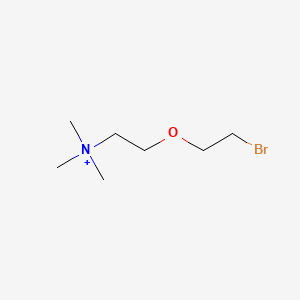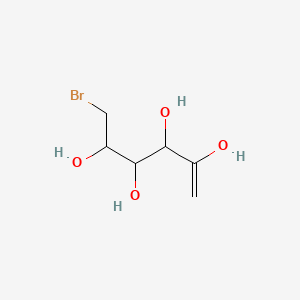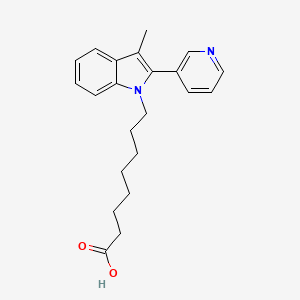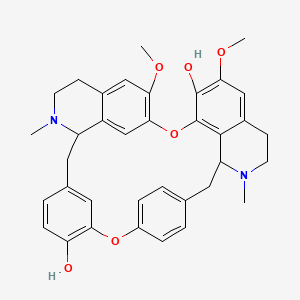
MDL-29311
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an analogue of probucol and has been studied for its lipid- and glucose-lowering activities in diabetic rats and mice . This compound has shown significant potential in reducing plasma glucose and serum triglyceride levels, making it a promising candidate for further research in the field of diabetes treatment .
Vorbereitungsmethoden
MDL-29311 is synthesized through a series of chemical reactions involving the coupling of phenolic compounds with methylene and thio groups. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of 2,6-di-tert-butylphenol with methylene chloride in the presence of a base to form a methylene-bridged intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
MDL-29311 undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions where it donates electrons to neutralize free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of MDL-29311 involves its antioxidant properties. It works by donating electrons to neutralize free radicals, thereby reducing oxidative stress. In diabetic models, this compound lowers plasma glucose and triglyceride levels by enhancing the clearance of very low-density lipoprotein by the liver . It also increases the levels of high-density lipoprotein-associated apolipoprotein E, which further aids in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
MDL-29311 is structurally similar to probucol, another phenolic antioxidant. this compound has shown greater efficacy in lowering plasma glucose and triglyceride levels compared to probucol . Other similar compounds include:
Butylated Hydroxytoluene: Another phenolic antioxidant used in food and cosmetic products, but with different metabolic effects compared to this compound.
This compound’s unique combination of glucose- and lipid-lowering activities, along with its antioxidant properties, makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
129895-82-5 |
|---|---|
Molekularformel |
C29H44O2S2 |
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol |
InChI |
InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3 |
InChI-Schlüssel |
GAABJUNZYPATIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
129895-82-5 |
Synonyme |
4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol MDL 29,311 MDL 29311 MDL-29311 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


